molecular formula C12H13NO3 B1279114 2-(4-Hydroxybutyl)isoindoline-1,3-dione CAS No. 24697-70-9

2-(4-Hydroxybutyl)isoindoline-1,3-dione

Cat. No. B1279114
CAS RN: 24697-70-9
M. Wt: 219.24 g/mol
InChI Key: FWNCNQDIENYPDJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxybutyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a scaffold that has been explored for various biological activities. While the specific compound 2-(4-Hydroxybutyl)isoindoline-1,3-dione is not directly mentioned in the provided papers, the isoindoline-1,3-dione core is a significant pharmacophore, and its derivatives have been studied for their potential as HIV-1 integrase inhibitors, AChE inhibitors, and for their antimicrobial properties .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. For instance, the hydroxylation of isoquinoline-1,3(2H,4H)-diones has been established under transition-metal-free and reductant-free conditions, which is a mild and compatible method with a broad range of substrates . Additionally, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been reported, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure and DFT calculations have been used to evaluate the structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealing significant interactions that could influence biological activity . Similarly, the effect of hydration and structure on the fragmentation of bis-phthalimide derivatives has been studied using electron impact ionization-mass spectrometry and computational methods .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives undergo various chemical reactions. The hydroxylation process mentioned earlier is one such reaction that can transform the core structure into a hydroxylated tetrahydroisoquinoline . Moreover, the copper-catalyzed radical 6-endo aza-cyclization of 2-alkynylbenzamide can lead to the synthesis of isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione, demonstrating the chemical reactivity of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their stability, as seen in the study of bis-phthalimide derivatives, where the length of the alkyl chain influenced the fragmentation patterns in mass spectrometry . The antimicrobial and DNA binding activities of oxovanadium(IV) complexes of 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione have been characterized, suggesting that these complexes can intercalate with DNA and possess superoxide dismutase-like activity .

Scientific Research Applications

1. Potential in Anti-Allergic Therapy

2-(4-Hydroxybutyl)isoindoline-1,3-dione derivatives, specifically 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), have shown potential in anti-allergic therapy. A study found that PD1 exhibited anti-inflammatory effects and was effective in reducing symptoms in an ovalbumin-induced allergic asthma mouse model. This suggests its possible use as a compound for anti-allergic therapy (Huang et al., 2018).

2. Application as Herbicide Inhibitors

Isoindoline-1,3-dione derivatives have been explored for their use in agriculture as herbicide inhibitors. In particular, they have been found effective as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for weed control. This research suggests the potential of these compounds in developing new, more efficient herbicides (He et al., 2019).

3. Material Science and Green Chemistry Applications

The compounds have applications in material science and green chemistry. For instance, a study highlights the use of Water Extract of Onion Peel Ash (WEOPA) in synthesizing isoindoline-1,3-dione derivatives, offering a more environmentally friendly approach to their production (Journal et al., 2019).

4. Optoelectronics and Photophysical Properties

Isoindoline-1,3-dione derivatives have been studied for their optoelectronic applications. Research on novel acridin-isoindoline-1,3-dione derivatives has revealed their potential in optoelectronics due to their high thermal stability and fluorescent properties (Mane et al., 2019).

5. Therapeutic Potential in Alzheimer's Disease

Some derivatives have shown promise as potential therapeutic agents for Alzheimer's disease. A study demonstrated that specific derivatives could act as disease-modifying multifunctional anti-Alzheimer agents, inhibiting key targets related to the disease (Panek et al., 2018).

6. Antimicrobial Applications

Isoindoline-1,3-dione derivatives have been evaluated for their antimicrobial activities. For instance, certain compounds have shown efficacy against strains like Staphylococcus aureus and Candida albicans, indicating their potential in antimicrobial therapies (Ghabbour et al., 2016).

7. Electrochemical Sensing Capabilities

These compounds have been utilized in electrochemical sensors for the determination of various substances like N-acetylcysteine, paracetamol, and folic acid. This highlights their potential in developing sensitive and specific sensors for biomedical and environmental applications (Karimi-Maleh et al., 2016).

Safety And Hazards

The safety information for “2-(4-Hydroxybutyl)isoindoline-1,3-dione” indicates that it has hazard statements H315 and H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Isoindoline derivatives, including “2-(4-Hydroxybutyl)isoindoline-1,3-dione”, have potential for use in chemical production and clinical medicine due to their complex and variable structures . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

properties

IUPAC Name

2-(4-hydroxybutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNCNQDIENYPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455835
Record name 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxybutyl)isoindoline-1,3-dione

CAS RN

24697-70-9
Record name 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-amino-1-butanol (5.616 g; 63 mmol) and triethylamine (12.3 ml; 88.2 mmol) in 130 ml tetrahydrofuran was treated with N-carbethoxyphthalimide (13.82 g; 63 mmol). The mixture was refluxed for 18 hours. TLC showed the formation of product (1:1 Ethyl acetate:Hexane Rf=0.3). The mixture was diluted with ethyl acetate and washed with water. The aqueous layer was extracted with more ethyl acetate and the organic layers combined, dried (MgSO4), filtered, concentrated and the residue purified by flash chromatography; 200 g silica gel column using 2:3 ethyl acetate:Hexane followed by 1:1 to provide N-(4-hydroxybutyl)phthalimide as a white solid (9.108 g; 65.9% yield). 1H NMR (300 MHz, CDCl3): 1.426 (t, 2H, J=4.93 Hz); 1.597-1.663 (m, 2H); 1.738-1.813 (m, 2H); 3.668-3.768 (m, 4H); 7.715 (m, 2H); 7.838 (m, 2H).
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5.616 g
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12.3 mL
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13.82 g
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130 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-aminobutan-1-ol (18 g, 201.94 mmol, 1.00 equiv), ethyl 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate (44.5 g, 203.02 mmol, 1.01 equiv) and TEA (28 g, 276.71 mmol, 1.37 equiv) in 500 mL of THF was heated to reflux overnight. The reaction mixture was cooled to room temperature, quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine and dried over sodium sulfate. The solids were filtered out and the filtrate was concentrated under vacuum. The residue was applied onto a silica gel column with PE/EtOAc (10:1 to 1:1) to give 30 g (68%) of 2-(4-hydroxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione as a white solid. MS (ES): m/z 220 (M+H)+.
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18 g
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44.5 g
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[Compound]
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TEA
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28 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Chan - 2011 - researchspace.auckland.ac.nz
New Zealand has a diverse and mostly unexplored marine environment. Ascidians found in New Zealand waters are a previously documented excellent source of bioactive marine …
Number of citations: 3 researchspace.auckland.ac.nz
C Lee, J Lai, M Epifanov, CX Wang… - Journal of Fluorine …, 2021 - Elsevier
Alkyl fluorides are prevalent in both the pharmaceutical and agrochemical industries. As such, there has been significant interest over the past 40 years in the development of new …
Number of citations: 8 www.sciencedirect.com
A Penavic - 2022 - rave.ohiolink.edu
In the recent years, science has faced and is till facing numerous challenges associated with climate changes, environment pollution, food production, and access to inexpensive …
Number of citations: 2 rave.ohiolink.edu
M Epifanov, JY Mo, R Dubois, H Yu… - The Journal of Organic …, 2021 - ACS Publications
Sulfuryl fluoride is a valuable reagent for the one-pot activation and derivatization of aliphatic alcohols, but the highly reactive alkyl fluorosulfate intermediates limit both the types of …
Number of citations: 18 pubs.acs.org
YC Yuan - 2019 - theses.hal.science
The sustainable synthesis of fine chemicals is an important topic in view to drive our society to a more environmentally respectful way of living. In this context, forming and breaking …
Number of citations: 5 theses.hal.science
KM Nakafuku - 2019 - search.proquest.com
CH functionalization has the potential to bridge the gap between what is possible and practical in the realm of organic synthesis by providing a new mode of reactive manifold, allowing …
Number of citations: 3 search.proquest.com

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